Cas no 10038-41-2 (1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene)

1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene structure
10038-41-2 structure
Product Name:1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene
Numero CAS:10038-41-2
MF:C14H12Br2O
MW:356.05248260498
CID:1125586
PubChem ID:12745757
Update Time:2025-04-20

1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene
    • bis-(2-bromomethyl-phenyl) ether
    • 2,2'-oxybis(bromomethyl)benzene
    • Benzene, 1,1'-oxybis[2-(bromomethyl)-
    • CTK0E0218
    • 2-bromomethyl-phenyl ether
    • 2,2'-bis(bromomethyl)-diphenyl ether
    • 2,2'-bis(bromomethyl)diphenyl ether
    • 2,2'-oxybis((bromomethyl)benzene)
    • SureCN4440731
    • 2,2'-bis(bromomethyl)-1,1'-oxybisbenzene
    • bis-(2-bromomethyl-phenyl) ether; 2,2'-oxybis(bromomethyl)benzene; Benzene, 1,1'-oxybis[2-(bromomethyl)-; CTK0E0218; 2-bromomethyl-phenyl ether; 2,2'-bis(bromomethyl)-diphenyl ether; 2,2'-bis(bromomethyl)diphenyl ether; 2,2'-oxybis((bromomethyl)benzene); SureCN4440731; 2,2'-bis(bromomethyl)-1,1'-oxybisbenzene;
    • SCHEMBL4440731
    • 1,1'-Oxybis[2-(bromomethyl)benzene]
    • DTXSID00508738
    • 10038-41-2
    • bis(2-bromomethylphenyl)ether
    • Inchi: 1S/C14H12Br2O/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8H,9-10H2
    • Chiave InChI: TYHWOUFVKPTEDK-UHFFFAOYSA-N
    • Sorrisi: BrCC1C=CC=CC=1OC1C=CC=CC=1CBr

Proprietà calcolate

  • Massa esatta: 353.92546
  • Massa monoisotopica: 353.92549g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 4
  • Complessità: 200
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 9.2Ų

Proprietà sperimentali

  • PSA: 9.23

1-(bromomethyl)-2-[2-(bromomethyl)phenoxy]benzene Letteratura correlata

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